

Application Notes and Protocols for AVE 0991 in Cell Culture Experiments

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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

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Introduction

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, the receptor for Angiotensin-(1-7).[1][2][3][4] As a mimic of the endogenous Ang-(1-7), AVE 0991 offers the advantage of a longer half-life and is not susceptible to proteolytic degradation, making it a valuable tool for investigating the protective arm of the renin-angiotensin system (RAS).[5] These application notes provide detailed protocols for the preparation and use of AVE 0991 in various cell culture experiments, along with a summary of its quantitative effects and signaling pathways.

Physicochemical Properties and Storage

Property	Value	Source
Molecular Weight	580.73 g/mol	[6]
Formulation	Typically supplied as a solid powder or sodium salt.	[1][7]
Solubility	Soluble in DMSO, ethanol, and alkaline water solutions.[6]	[6]
Storage	Store stock solutions at -20°C for several months.[3]	[3]

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative findings for AVE 0991 from various in vitro studies.

Table 1: Receptor Binding and Activity

Parameter	Cell Line / System	Value	Reference
IC50 (competing with [125I]-Ang-(1-7))	Bovine Aortic Endothelial Cell Membranes	21 ± 35 nM	[1][8]
IC50 (competing with 125I-Ang-(1-7))	Mas-transfected COS cells	4.75 x 10-8 M (47.5 nM)	[3]
EC50 (NO release)	Bovine Aortic Endothelial Cells (BAECs)	2.1 - 3.0 µmol/L	[9]

Table 2: Effective Concentrations in Cell-Based Assays

Cell Line	Assay	Effective Concentration	Observed Effect	Reference
Rat Vascular Smooth Muscle Cells (VSMCs)	Proliferation Assay (Ang II-induced)	10-8 to 10-5 M	Dose-dependent inhibition of proliferation.	[2]
Primary Cortical Neurons	Glucose Deprivation-induced Cell Death	10-8 M to 10-6 M	~60% reduction in cell death.[10]	[10]
ER- Breast Cancer Cells (pII, MDA-MB-231)	Proliferation, Motility, and Invasion Assays	0.1, 1, 10 μ M	Dose-dependent inhibition.	[11][12]
Bovine Aortic Endothelial Cells (BAECs)	NO and O2- Release	10 μ M	Peak NO: 295 \pm 20 nM; Peak O2-: 18 \pm 2 nM.	[1][8]

Experimental Protocols

Protocol 1: Preparation of AVE 0991 Stock Solution

This protocol describes the preparation of a 1 mM stock solution of AVE 0991 in DMSO.

Materials:

- AVE 0991 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Calculate the amount of AVE 0991 powder needed to prepare the desired volume of a 1 mM stock solution (Molecular Weight = 580.73 g/mol). For example, for 1 mL of a 1 mM stock, weigh out 0.581 mg of AVE 0991.

- Aseptically add the weighed AVE 0991 powder to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube.
- Vortex the tube until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.[\[3\]](#)

Protocol 2: General Cell Treatment with AVE 0991

This protocol provides a general workflow for treating cultured cells with AVE 0991.

Materials:

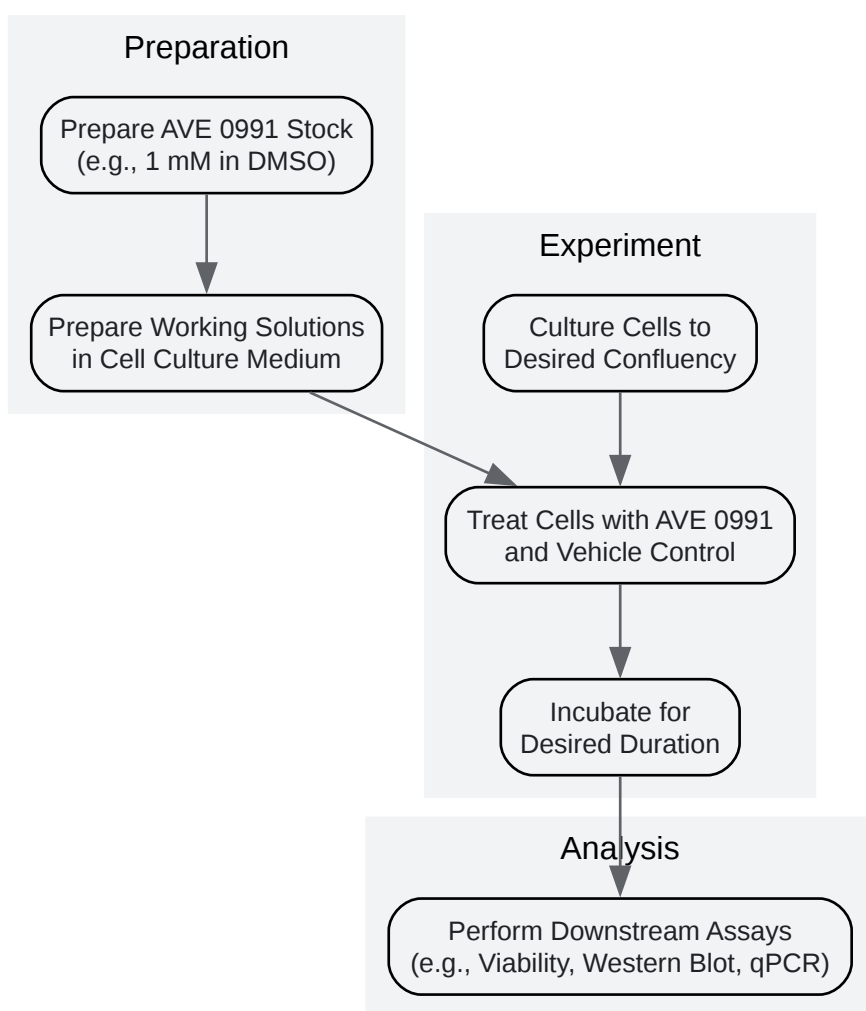
- Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
- Complete cell culture medium
- AVE 0991 stock solution (e.g., 1 mM in DMSO)
- Vehicle control (DMSO)

Procedure:

- Culture cells to the desired confluency.
- Prepare the working concentrations of AVE 0991 by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 μ M in 1 mL of medium, add 10 μ L of the 1 mM stock solution.
- Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of AVE 0991.
- Remove the existing medium from the cells.

- Add the medium containing the desired concentrations of AVE 0991 or the vehicle control to the respective wells.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Proceed with downstream assays (e.g., cell viability, protein extraction, gene expression analysis).

General Experimental Workflow for AVE 0991 Treatment



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General workflow for cell culture experiments with AVE 0991.

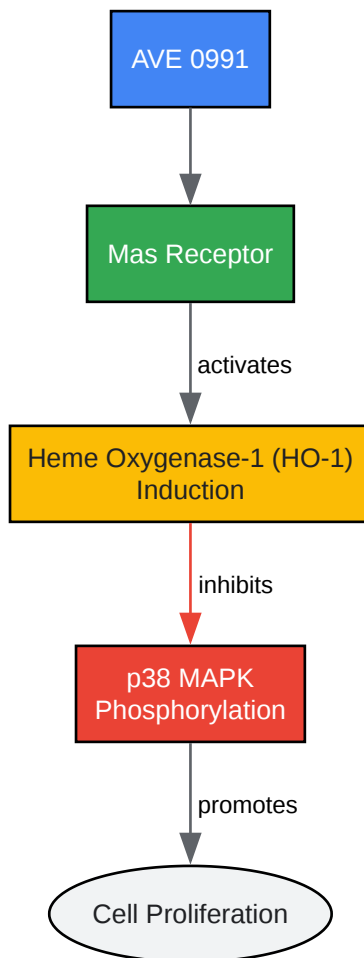
Signaling Pathways

AVE 0991 exerts its effects by activating the Mas receptor, which in turn modulates several downstream signaling pathways. The diagrams below illustrate two of the key pathways involved.

Mas/HO-1/p38 MAPK Signaling Pathway

In vascular smooth muscle cells, AVE 0991 has been shown to attenuate Angiotensin II-induced proliferation through the induction of Heme Oxygenase-1 (HO-1) and downregulation of p38 MAPK phosphorylation.[2]

AVE 0991 Signaling in Vascular Smooth Muscle Cells



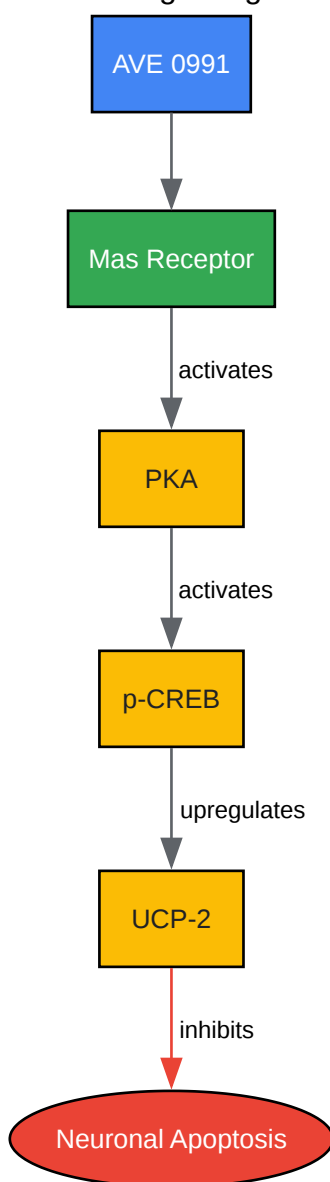
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AVE 0991-mediated attenuation of VSMC proliferation.

Mas/PKA/CREB/UCP-2 Signaling Pathway

In a model of subarachnoid hemorrhage, AVE 0991 was found to attenuate oxidative stress and neuronal apoptosis by activating the Mas/PKA/CREB/UCP-2 pathway.[1]

Neuroprotective Signaling of AVE 0991



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AVE 0991 signaling cascade in neuronal protection.

Concluding Remarks

AVE 0991 is a valuable pharmacological tool for studying the beneficial effects of the Angiotensin-(1-7)/Mas receptor axis in a variety of in vitro models. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting this protective pathway in cardiovascular diseases, neurological disorders, and oncology.

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